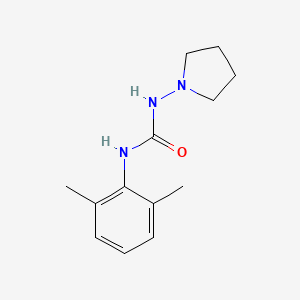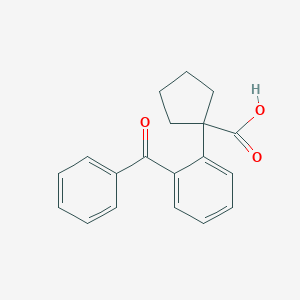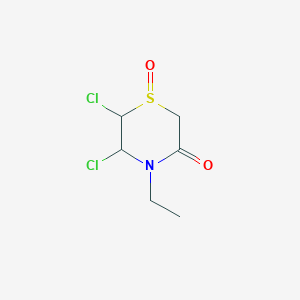
2-Chloropropyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropropyl methyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a chloropropyl group attached to a methyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropyl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-chloropropanol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloropropyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water or aqueous base, the carbonate ester can hydrolyze to yield 2-chloropropanol and methanol.
Transesterification: The carbonate group can be exchanged with other alcohols under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Hydrolysis: Typically carried out using water or aqueous sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are often used.
Major Products Formed
Nucleophilic Substitution: Substituted chloropropyl derivatives.
Hydrolysis: 2-Chloropropanol and methanol.
Transesterification: New carbonate esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-Chloropropyl methyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Employed in the preparation of polycarbonates and other polymeric materials.
Pharmaceuticals: Potential use in the synthesis of drug molecules and active pharmaceutical ingredients.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloropropyl methyl carbonate primarily involves nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is leveraged in various synthetic applications to introduce different functional groups into organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl methyl carbonate: Similar structure but with an ethyl group instead of a propyl group.
2-Bromopropyl methyl carbonate: Contains a bromine atom instead of chlorine.
2-Chloropropyl ethyl carbonate: Similar structure but with an ethyl group in the carbonate moiety.
Uniqueness
2-Chloropropyl methyl carbonate is unique due to the specific combination of a chloropropyl group and a methyl carbonate moiety. This combination imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
84226-81-3 |
|---|---|
Molekularformel |
C5H9ClO3 |
Molekulargewicht |
152.57 g/mol |
IUPAC-Name |
2-chloropropyl methyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-4(6)3-9-5(7)8-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
SGOJZKCRAQJZPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


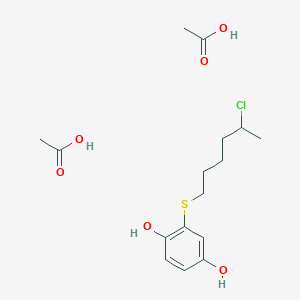



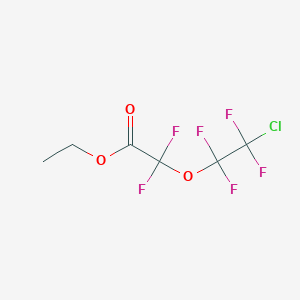
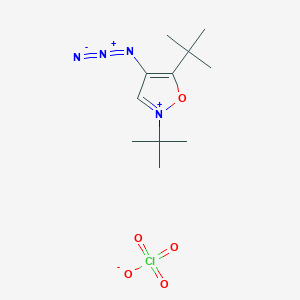
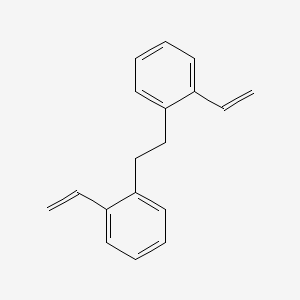
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
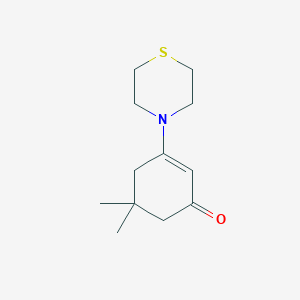
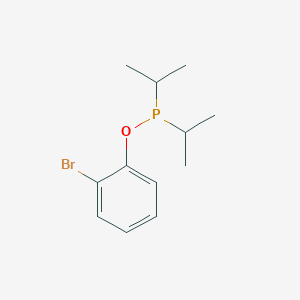
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
